molecular formula C4H10N2O2S B7977004 N-Cyclobutyl-sulfamide

N-Cyclobutyl-sulfamide

Cat. No.: B7977004
M. Wt: 150.20 g/mol
InChI Key: RXLQCGSYIZRMSV-UHFFFAOYSA-N
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Description

N-Cyclobutyl-sulfamide is an organosulfur compound characterized by the presence of a cyclobutyl group attached to a sulfamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclobutyl-sulfamide can be synthesized through the oxidative coupling of thiols and amines. One efficient method involves the use of hydrogen peroxide and thionyl chloride to convert thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides . Another approach is the direct synthesis from thiols and amines under microwave irradiation, which offers high yields and good functional group tolerance .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals. The use of catalysts such as copper can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: N-Cyclobutyl-sulfamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonyl derivatives.

    Reduction: Formation of sulfides.

    Substitution: Reaction with nucleophiles to form substituted sulfonamides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, thionyl chloride.

    Reduction: Metal hydrides.

    Substitution: Nucleophiles such as amines and alcohols.

Major Products:

    Oxidation: Sulfonyl chlorides.

    Reduction: Sulfides.

    Substitution: Substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-sulfamide involves its interaction with specific molecular targets. In biological systems, it may act as a competitive antagonist of p-aminobenzoic acid, inhibiting the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of other sulfonamide drugs.

Comparison with Similar Compounds

Uniqueness: N-Cyclobutyl-sulfamide is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other sulfonamides. This structural feature may enhance its stability and reactivity in certain applications.

Properties

IUPAC Name

(sulfamoylamino)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLQCGSYIZRMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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